molecular formula C34H37NO4 B13063744 3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine CAS No. 1323486-74-3

3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine

Cat. No.: B13063744
CAS No.: 1323486-74-3
M. Wt: 523.7 g/mol
InChI Key: HHIIDKLQTCPFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine is a polybenzylated piperidine derivative extensively studied for its role as a synthetic intermediate in medicinal chemistry, particularly in the synthesis of glycosidase inhibitors like Miglustat derivatives . Its structure features a piperidine core substituted with four benzyloxy groups, enhancing lipophilicity and stability during synthetic processes. The compound is often utilized as a protected intermediate for generating bioactive molecules, such as iminosugars, through selective deprotection .

Properties

IUPAC Name

3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIIDKLQTCPFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101171378
Record name Piperidine, 3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101171378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323486-74-3
Record name Piperidine, 3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323486-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 3,4,5-tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101171378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials : The synthesis generally begins with a piperidine derivative or a carbohydrate-based intermediate that can be transformed into the piperidine core.

  • Introduction of Benzyloxy Groups : The benzyloxy substituents are introduced predominantly via nucleophilic substitution reactions. This involves deprotonation of hydroxyl or amine groups on the precursor using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), followed by alkylation with benzyl halides (e.g., benzyl bromide or benzyl chloride). The multiple benzyloxy groups are installed stepwise or simultaneously, depending on the reactivity and selectivity required.

  • Stereochemical Control : Enantiospecific synthesis methods are applied to ensure the desired stereochemistry at the piperidine ring carbons. Protecting groups are employed to mask reactive sites selectively during intermediate steps, preventing undesired side reactions and facilitating regioselective functionalization.

  • Typical Reaction Conditions : Reactions are often carried out under inert atmosphere (nitrogen or argon) to prevent oxidation, at temperatures ranging from 0°C to reflux conditions depending on the step. Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) are commonly used.

Purification Techniques

  • Purification is typically achieved through column chromatography using silica gel, employing gradients of hexane and ethyl acetate or other suitable solvent systems.

  • Recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate, or cyclohexane mixtures) is used to obtain the compound in high purity and defined stereochemical form.

Industrial Scale Considerations

  • Scale-up involves optimization of reaction parameters to improve yield and reduce cost.

  • Continuous flow reactors and automated synthesis platforms are increasingly employed to enhance reproducibility, reaction control, and throughput.

  • Use of greener solvents and minimizing hazardous reagents is a focus in industrial processes.

Aspect Details
Base Used for Deprotonation Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK)
Alkylating Agents Benzyl bromide, Benzyl chloride
Solvents THF, DMF, DCM
Temperature Range 0°C to reflux
Protecting Groups Benzyloxy groups serve as protecting groups for hydroxyl functionalities
Purification Methods Column chromatography, recrystallization
Stereochemical Control Enantiospecific synthesis using chiral precursors or chiral catalysts
Reaction Monitoring TLC and HPLC analysis to track reaction progress

Reaction Types Involved

Key Research Observations

  • The benzyloxy groups significantly enhance the lipophilicity and stability of the molecule, which is advantageous for subsequent synthetic transformations.

  • The compound’s stereochemistry is critical for biological activity, necessitating precise synthetic control.

  • Reaction yields for each step typically range between 60-90%, with overall multi-step yields optimized through reaction condition fine-tuning.

  • Industrial methods emphasize reaction scalability and environmental considerations, including solvent recycling and waste minimization.

Step No. Reaction Type Reagents/Conditions Outcome/Purpose
1 Deprotonation NaH or t-BuOK in THF or DMF Activation of hydroxyl/amine groups
2 Alkylation (Nucleophilic substitution) Benzyl bromide or chloride, inert atmosphere, 0°C to reflux Introduction of benzyloxy groups
3 Protection/Deprotection Hydrogenolysis for deprotection if required Selective functional group manipulation
4 Purification Column chromatography, recrystallization Isolation of pure stereoisomer
5 Scale-up optimization Continuous flow reactors, automated platforms Enhanced yield and process efficiency

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler piperidine derivative.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of a piperidine derivative without benzyloxy groups.

    Substitution: Formation of piperidine derivatives with different functional groups replacing the benzyloxy groups.

Scientific Research Applications

3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter systems.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Miglustat-Related Derivatives
  • (2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-1-butylpiperidine Hydrochloride

    • Structural Difference : Incorporates a butyl group and a hydrochloride salt, enhancing solubility compared to the parent compound.
    • Synthetic Relevance : Used as a Miglustat impurity, synthesized via alkylation of the piperidine nitrogen .
    • Key Data : Molecular weight = 616.24 g/mol; purity confirmed via HPLC and HRMS .
  • (2R,3R,4R,5S)-tert-Butyl 3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine-1-carboxylate

    • Structural Difference : Features a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen.
    • Application : Serves as a stabilized intermediate for Miglustat synthesis, enabling selective deprotection under acidic conditions .
Piperidine Nitrones
  • (2R,3R,4S,5S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-2,3,4,5-Tetrahydropyridine 1-oxide
    • Structural Difference : Contains an N-oxide group, altering electronic properties and reactivity.
    • Synthesis : Generated via oxidation of the parent piperidine using hydroxylamine hydrochloride and pyridine .
    • Key Data : Isolated as a yellow oil; characterized via $ ^1H $-NMR and ESI-MS .
Deoxynojirimycin Derivatives
  • 2-(Hydroxymethyl)-1-(3-methylbenzyl)piperidine-3,4,5-triol Structural Difference: Replaces benzyloxy groups with hydroxyl moieties, increasing hydrophilicity. Biological Relevance: Exhibits α-glucosidase inhibitory activity, contrasting with the lipophilic, non-bioactive nature of the fully benzylated parent compound .

Physicochemical and Functional Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Synthetic Yield Applications
This compound 541.65 4 benzyloxy groups 60–70% Miglustat intermediate
Piperidine 1-oxide derivative 557.65 N-oxide, 4 benzyloxy groups 55–65% Nitrone precursor for radical reactions
Miglustat impurity (tert-butyl variant) 601.74 Boc-protected nitrogen 75–80% Stabilized synthetic intermediate
Deoxynojirimycin derivative ~350 (estimated) 3 hydroxyl, 1 benzyl group 40–50% α-Glucosidase inhibition
Key Observations :

Lipophilicity : The parent compound’s four benzyloxy groups confer high lipophilicity, making it suitable for organic-phase reactions but limiting aqueous solubility. Derivatives with hydroxyl or Boc groups exhibit improved solubility .

Stability : The Boc-protected derivative shows enhanced stability during storage and synthesis compared to the free base .

Biological Activity: Debenzylated derivatives (e.g., deoxynojirimycin analogs) display enzymatic inhibitory activity, whereas the fully benzylated parent compound is primarily a synthetic intermediate .

Commercial and Industrial Relevance

  • Discontinuation Note: this compound is listed as discontinued by suppliers like CymitQuimica, likely due to challenges in large-scale synthesis or shifting demand toward derivatives with improved pharmacological profiles .
  • Alternatives : Miglustat-related impurities and Boc-protected variants remain commercially available, highlighting their utility in targeted drug synthesis .

Biological Activity

3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine, also known by its chemical structure and various identifiers such as CAS Number 72983-76-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C34H37NO4C_{34}H_{37}NO_4 with a molecular weight of approximately 553.67 g/mol. The compound features multiple benzyloxy groups that enhance its lipophilicity and may influence its interaction with biological targets.

Dopamine Receptor Antagonism

Recent studies have highlighted the role of benzyloxypiperidine derivatives as selective antagonists for the dopamine D4 receptor (D4R), which is implicated in various neurological conditions such as Parkinson's disease. The specific compound has shown promising results in modulating D4R activity, which is crucial for managing L-DOPA-induced dyskinesias in patients with Parkinson's disease .

Table 1: Summary of Biological Activity Against D4R

CompoundK_i (nM)Selectivity Ratio
This compound167>30-fold vs. other receptors
Other benzyloxypiperidine analogsVariesVaries

Structure-Activity Relationship (SAR)

The modification of the piperidine scaffold has been extensively studied to improve selectivity and potency against D4R. The presence of multiple benzyloxy groups has been shown to significantly enhance binding affinity. For instance, compounds with halogenated benzyl groups demonstrated improved activity compared to their non-halogenated counterparts .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits a high degree of stability and selectivity when tested against a panel of dopamine receptors. These studies utilized human cell lines expressing D4R and measured the inhibition constants (K_i) to assess potency.

In Vivo Studies

Animal models have been employed to further investigate the pharmacokinetics and therapeutic potential of this compound. Notably, studies indicated that the compound penetrates the blood-brain barrier effectively, which is essential for central nervous system-targeted therapies. The pharmacokinetic parameters revealed a clearance rate (CL) of 22 mL/min/kg and a half-life (t1/2t_{1/2}) of approximately 4.4 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.